N-[(3,3-difluorocyclobutyl)methyl]-3-fluoroazetidine-1-carboxamide
Description
N-[(3,3-difluorocyclobutyl)methyl]-3-fluoroazetidine-1-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms and a cyclobutyl ring
Properties
IUPAC Name |
N-[(3,3-difluorocyclobutyl)methyl]-3-fluoroazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O/c10-7-4-14(5-7)8(15)13-3-6-1-9(11,12)2-6/h6-7H,1-5H2,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNZTEUVWSCMRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CNC(=O)N2CC(C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,3-difluorocyclobutyl)methyl]-3-fluoroazetidine-1-carboxamide typically involves multiple steps:
Formation of the Cyclobutyl Ring: The initial step involves the synthesis of the 3,3-difluorocyclobutyl moiety. This can be achieved through the fluorination of cyclobutene derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Azetidine Ring Formation: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors, such as 3-fluoropropylamine and suitable electrophiles.
Coupling Reaction: The final step involves coupling the 3,3-difluorocyclobutyl moiety with the azetidine derivative. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(3,3-difluorocyclobutyl)methyl]-3-fluoroazetidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure, featuring both fluorine atoms and a cyclobutyl ring, makes it valuable for studying the effects of fluorination on chemical reactivity and stability.
Biology
In biological research, this compound can be used to study the interactions of fluorinated molecules with biological systems. Its structural features may influence membrane permeability and binding affinity to various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical agent. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-[(3,3-difluorocyclobutyl)methyl]-3-fluoroazetidine-1-carboxamide involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds and dipole interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclobutyl ring may also contribute to the compound’s rigidity and overall molecular conformation, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,3-difluorocyclobutyl)methyl]-3-fluoroazetidine-1-carboxylate
- 3,3-Difluorocyclobutylmethanol
- Methyl 3,3-difluorocyclobutanecarboxylate
Uniqueness
N-[(3,3-difluorocyclobutyl)methyl]-3-fluoroazetidine-1-carboxamide is unique due to the combination of its structural features: the presence of both a cyclobutyl ring and an azetidine ring, along with multiple fluorine atoms. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
